![molecular formula C19H20N8 B2572265 (E)-N'-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide CAS No. 337920-04-4](/img/structure/B2572265.png)
(E)-N'-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide is a complex organic compound that features multiple functional groups, including cyano groups, pyridine rings, and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine core: This can be achieved through a condensation reaction involving suitable precursors.
Introduction of the cyano groups: This step might involve nucleophilic substitution reactions.
Attachment of the piperazine moiety: This can be done through a coupling reaction, often using a palladium catalyst.
Formation of the imidamide group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions might target the cyano groups, converting them to amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
Oxidation: Products might include N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with specific electronic properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases, depending on its biological activity.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of (E)-N’-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(E)-N’-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of (E)-N’-{3,5-dicyano-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-yl}-N,N-dimethylmethanimidamide lies in its specific combination of functional groups, which might confer unique chemical and biological properties.
特性
IUPAC Name |
N'-[3,5-dicyano-6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-25(2)14-23-18-15(12-20)11-16(13-21)19(24-18)27-9-7-26(8-10-27)17-5-3-4-6-22-17/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFBQTHSVSUVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=C(C=C1C#N)C#N)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
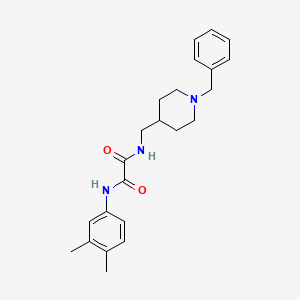
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)
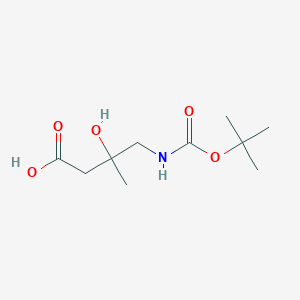

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2572190.png)
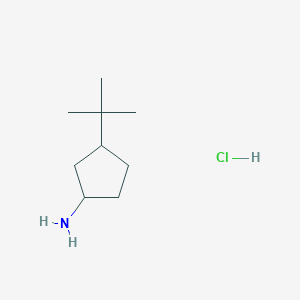
![6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline](/img/structure/B2572194.png)
![3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2572195.png)
![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol](/img/structure/B2572196.png)
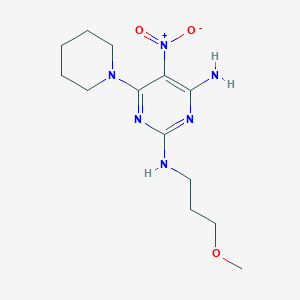
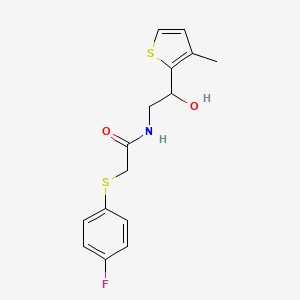
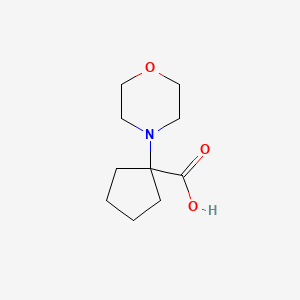
![7-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2572202.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2572205.png)
